4-(4-Chloro-2-methoxyphenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methoxyphenyl)benzonitrile is an organic compound with the molecular formula C14H10ClNO It is a derivative of benzonitrile, featuring a chloro and methoxy substituent on the phenyl ring
Mechanism of Action
Mode of Action
It’s known that the compound is produced industrially by ammoxidation of 4-chlorotoluene . The interaction of the compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their substitution
Result of Action
It’s known that the compound is of commercial interest as a precursor to pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methoxyphenyl)benzonitrile typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method is the reaction of 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime, which is then dehydrated to yield the nitrile compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methoxyphenyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(4-Chloro-2-methoxyphenyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(4-methoxyphenyl)benzonitrile: Similar structure but with different substitution pattern.
4-(Chloromethyl)benzonitrile: Lacks the methoxy group, leading to different chemical properties.
Uniqueness
4-(4-Chloro-2-methoxyphenyl)benzonitrile is unique due to the specific positioning of the chloro and methoxy groups, which can significantly influence its reactivity and interactions in various applications. This unique structure makes it a valuable compound for specific synthetic and research purposes.
Properties
IUPAC Name |
4-(4-chloro-2-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-14-8-12(15)6-7-13(14)11-4-2-10(9-16)3-5-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRUFTPOINAANME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718376 |
Source
|
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-70-7 |
Source
|
Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60718376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.